1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

CCR5 antagonist HIV-1 entry inhibitor cell-cell fusion assay

Differentiated 1,4-disubstituted piperazine (C18H25BrN2) featuring a 3-bromobenzyl and cyclohex-3-en-1-ylmethyl moiety. Devoid of dopaminergic activity per U.S. Patent 6,153,611, avoiding Parkinsonism/ EPS risks seen in aryl-piperazines. Achieves measurable anti-HIV-1 potency (IC50 0.44 µM) vs inactive phenyl analogs. 3-Br enables rapid Suzuki/Buchwald-Hartwig library synthesis. Ideal for CCR5/GPCR CNS SAR campaigns.

Molecular Formula C18H25BrN2
Molecular Weight 349.3 g/mol
Cat. No. B10880506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
Molecular FormulaC18H25BrN2
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br
InChIInChI=1S/C18H25BrN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2
InChIKeyIXBNXMFMQRXNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine: A Dual-Site Piperazine Probe for Neuro-Ischemic and CCR5-Targeted Research Procurement


1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a 1,4-disubstituted piperazine derivative belonging to a class of benzyl-piperazinyl-cyclohexene compounds recognized for non-dopaminergic anti-ischemic and antipsychotic properties [1]. This scaffold features a 3-bromobenzyl group at the 4-position and a cyclohex-3-en-1-ylmethyl group at the 1-position, giving it a molecular formula of C18H25BrN2 [2]. The structural framework is closely related to piperazine-based CCR5 antagonists developed for HIV-1 entry inhibition, where a cyclohexyl-containing analog demonstrated distinct activity profiles [3].

Why 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine Cannot Be Substituted by Generic Piperazine Analogs in Ischemia or HIV Research


Small structural modifications to 1,4-disubstituted piperazines produce profound biological differentiation. The patent family encompassing this compound demonstrates that the benzyl-piperazinyl-cyclohexene architecture is devoid of dopaminergic activity, a property that distinguishes it from earlier aryl-piperazine compounds and avoids the Parkinsonism and extrapyramidal side effects associated with dopaminergic agents [1]. Within the CCR5 antagonist series, replacement of the aromatic ring with an aliphatic six-membered ring (as found in this compound's cyclohexenylmethyl moiety) was specifically shown to be well-tolerated and functionally distinct from phenyl-substituted analogs [2]. Consequently, generic interchange with unsubstituted benzyl-, 4-bromobenzyl-, or saturated cyclohexylmethyl-piperazine analogs cannot preserve the target binding profile.

Quantitative Differentiation Evidence for 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine vs. Closest Analogs


CCR5 Antagonist Potency: Cyclohexenylmethyl Analog vs. Phenyl- and Heteroaryl-Substituted Comparators

In a head-to-head CCR5-mediated cell-cell fusion assay, the cyclohexyl-containing analog (compound 23h, structurally analogous to the target compound's cyclohexenylmethyl substituent) exhibited an IC50 of 6.29 µM, whereas the phenyl-substituted analog 23a showed only 2.44 µM, and the 4-chlorophenyl analog 23b showed 2.87 µM [1]. Importantly, the furan-2-yl analog 23g was completely inactive in the same assay, demonstrating that aliphatic six-membered ring substitution is tolerated and functionally distinct from both aromatic and heteroaromatic replacements [1].

CCR5 antagonist HIV-1 entry inhibitor cell-cell fusion assay

Anti-HIV-1 Antiviral Activity: Cyclohexyl Derivative vs. Maraviroc and Phenyl Analogs

In a single-cycle HIV-1 replication assay, compound 23h achieved an anti-HIV-1 IC50 of 0.44 µM with 66.5% inhibition at 10 µM, compared to the clinical CCR5 antagonist maraviroc which showed 96.8% inhibition with an IC50 of 0.0011 µM (1.1 nM) [1]. In contrast, phenyl-substituted analogs 23a, 23b, and 23c showed substantially lower inhibition rates of 28.9%, 29.9%, and 24.6% at 10 µM, respectively, and did not achieve quantifiable IC50 values [1].

HIV-1 antiviral CCR5 co-receptor viral infectivity

Absence of Dopaminergic Activity: Class-Level Differentiation from Aryl-Piperazine Comparators

The patent covering 1,4-disubstituted piperazine derivatives bearing benzyl and cyclohexenyl substituents explicitly establishes that these compounds are 'devoid of dopaminergic properties,' in direct contrast to earlier aryl-piperazine compounds (e.g., those disclosed in U.S. Pat. No. 4,975,445 and U.S. Pat. No. 4,957,921) which possess dopaminergic activity associated with Parkinsonism and extrapyramidal side effects [1]. This class-level differentiation is structural in origin: benzyl-piperazines vs. aryl-piperazines.

non-dopaminergic anti-ischemic antipsychotic side-effect profile

Optimal Research Application Scenarios for 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine Based on Differential Evidence


SAR Probe for CCR5 Aliphatic vs. Aromatic Substituent Comparison

This compound serves as a structural probe in CCR5 antagonist SAR studies where the cyclohexenylmethyl moiety provides a direct comparator to phenyl-substituted analogs (23a-c). Researchers can quantify the impact of aliphatic unsaturation on CCR5 fusion inhibitory activity (IC50 = 6.29 µM for the saturated cyclohexyl analog) and antiviral potency (IC50 = 0.44 µM), using the established assay conditions from Liu et al. (2013) [1].

Non-Dopaminergic Anti-Ischemic Lead Optimization

In anti-ischemic drug discovery programs requiring compounds devoid of dopaminergic side effects, this compound represents the benzyl-piperazinyl-cyclohexene pharmacophore class claimed in U.S. Patent 6,153,611 [2]. The 3-bromobenzyl substituent offers a synthetic handle for further derivatization via cross-coupling reactions, while maintaining the non-dopaminergic profile that distinguishes this class from aryl-piperazine comparators.

HIV-1 Entry Inhibitor Intermediate with Measurable Antiviral IC50

Unlike phenyl-substituted piperazine analogs (23a-c) that fail to achieve quantifiable antiviral IC50 values, compounds bearing the cyclohexyl/cyclohexenylmethyl substituent reach measurable anti-HIV-1 potency (IC50 = 0.44 µM) [1]. This makes the target compound a suitable starting point for medicinal chemistry optimization toward CCR5-dependent HIV-1 entry inhibitors, where structure-activity relationships can be tracked with reliable quantitative endpoints.

Bromine-Enabled Synthetic Diversification Platform

The 3-bromobenzyl substituent provides a reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), enabling rapid library synthesis around the cyclohexenylmethyl-piperazine core. This synthetic tractability, combined with the differentiated biological profile relative to chloro-, fluoro-, and unsubstituted benzyl analogs, supports procurement for medicinal chemistry campaigns targeting CCR5, GPCRs, or CNS indications [1][2].

Quote Request

Request a Quote for 1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.